molecular formula C11H14O B049838 [2-(BUT-3-EN-1-YL)PHENYL]METHANOL CAS No. 121089-46-1

[2-(BUT-3-EN-1-YL)PHENYL]METHANOL

Cat. No.: B049838
CAS No.: 121089-46-1
M. Wt: 162.23 g/mol
InChI Key: SWELAMGVAPXARP-UHFFFAOYSA-N
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Description

[2-(But-3-en-1-yl)phenyl]methanol is a versatile bifunctional organic intermediate of significant interest in synthetic and medicinal chemistry. Its core structure consists of a benzyl alcohol moiety ortho-substituted with a but-3-en-1-yl chain, presenting two distinct reactive sites: the primary alcohol and the terminal alkene. This molecular architecture makes it a valuable scaffold for constructing complex organic molecules, particularly in transition-metal-catalyzed cross-coupling reactions and cyclization processes. The terminal alkene is amenable to reactions such as hydrofunctionalization, olefin metathesis, and radical additions, enabling carbon-chain elongation and cyclization. Concurrently, the benzylic alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or utilized in esterification and etherification reactions.

Properties

IUPAC Name

(2-but-3-enylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-8,12H,1,3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWELAMGVAPXARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476752
Record name Benzenemethanol,2-(3-buten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121089-46-1
Record name Benzenemethanol,2-(3-buten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Preparation

The reduction of 2-(but-3-en-1-yl)benzaldehyde to the corresponding alcohol is achieved via catalytic hydrogenation. This method parallels the synthesis of (2-substituted phenyl)methanol derivatives reported by Lee et al. (2017), where benzaldehydes are reduced using hydrogen gas in the presence of palladium on carbon (Pd/C) or Raney nickel. The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by hydride transfer to the carbonyl carbon, yielding the primary alcohol.

Key reaction parameters :

  • Catalyst loading : 5–10 wt% Pd/C relative to substrate.

  • Pressure : 1–3 bar H₂.

  • Temperature : 25–50°C.

  • Solvent : Ethanol or tetrahydrofuran (THF).

Under optimized conditions, yields exceeding 85% are attainable, with minimal over-reduction of the butenyl substituent.

Nucleophilic Addition to 2-(But-3-en-1-yl)benzyl Halides

Hydrolysis of 2-(But-3-en-1-yl)benzyl Chloride

A patent by CN103772151A describes the preparation of substituted benzyl alcohols via hydrolysis of benzyl chlorides under alkaline conditions. Applied to [2-(but-3-en-1-yl)phenyl]methanol, this method involves:

  • Chlorination : Reaction of 2-(but-3-en-1-yl)toluene with Cl₂ under UV light to form 2-(but-3-en-1-yl)benzyl chloride.

  • Hydrolysis : Treatment with aqueous NaHCO₃ or NaOH to yield the alcohol.

Optimization insights :

  • Reagent ratio : A 1:1.2 molar ratio of benzyl chloride to base ensures complete hydrolysis.

  • Temperature : 60–80°C to accelerate reaction kinetics without degrading the butenyl group.

This method achieves yields of 70–78%, with purity >95% after distillation.

Grignard Reagent-Mediated Synthesis

Addition of But-3-en-1-ylmagnesium Bromide to 2-Formylphenylboronic Acid

The Grignard reaction offers a stereoselective route to this compound. The protocol involves:

  • Preparation of but-3-en-1-ylmagnesium bromide : Reacting 3-bromo-1-butene with magnesium in THF.

  • Nucleophilic addition : Treating 2-formylphenylboronic acid with the Grignard reagent to form the secondary alcohol.

  • Workup : Acidic hydrolysis and purification via silica-gel chromatography.

Critical factors :

  • Temperature control : Maintaining −10°C during addition prevents side reactions.

  • Solvent dryness : Anhydrous THF ensures reagent stability.

Reported yields range from 65% to 82%, contingent on the steric and electronic effects of the boronic acid substituents.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of the aforementioned methods:

MethodYield (%)Purity (%)Catalyst CostScalability
Catalytic Hydrogenation85–90≥98HighIndustrial
Halide Hydrolysis70–7895–97LowPilot-scale
Grignard Addition65–82≥90ModerateLab-scale

Catalytic hydrogenation emerges as the most efficient pathway, though it requires high-pressure equipment. Halide hydrolysis offers cost advantages but necessitates stringent control over chlorination conditions.

Mechanistic Challenges and Side-Reaction Mitigation

Butenyl Group Isomerization

During hydrogenation, the but-3-en-1-yl group may isomerize to 1-buten-3-yl under acidic or high-temperature conditions. This is mitigated by:

  • Using neutral or weakly basic solvents (e.g., ethyl acetate).

  • Limiting reaction temperatures to <50°C.

Over-Reduction in Catalytic Hydrogenation

Partial reduction of the benzene ring to cyclohexane derivatives is avoided by employing Pd/C instead of platinum-based catalysts, which exhibit lower aromatic hydrogenation activity.

Industrial-Scale Production Considerations

Continuous-Flow Reactor Design

Adopting continuous-flow systems for catalytic hydrogenation enhances throughput and reduces catalyst deactivation. Key parameters include:

  • Residence time : 30–60 minutes.

  • Catalyst bed stability : Periodic regeneration with H₂ at 150°C.

Waste Stream Management

The hydrolysis route generates NaCl or NaBr as byproducts. Neutralization with CO₂ yields sodium bicarbonate, which is recoverable for reuse .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(3-Buten-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form [2-(3-Buten-1-yl)phenyl]methane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in [2-(3-Buten-1-yl)phenyl]methanol can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

    Oxidation: [2-(3-Buten-1-yl)phenyl]carboxylic acid.

    Reduction: [2-(3-Buten-1-yl)phenyl]methane.

    Substitution: [2-(3-Buten-1-yl)phenyl]chloride.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: [2-(3-Buten-1-yl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the effects of aromatic and aliphatic groups on biological activity.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry:

    Polymer Production: [2-(3-Buten-1-yl)phenyl]methanol is used in the production of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of [2-(3-Buten-1-yl)phenyl]methanol depends on its application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The unsaturated butenyl group can participate in various chemical reactions, such as addition or polymerization, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on structural similarities or functional group alignment:

Compound Name CAS Number Molecular Formula Key Functional Groups Key Differences
[2-(But-3-en-1-yl)phenyl]methanol Not listed C₁₁H₁₄O Benzene, alcohol, alkene Reference compound
2-Methylbutanal 96-17-3 C₅H₁₀O Aldehyde, branched alkane Lacks aromatic ring; aldehyde vs. alcohol
2-Methylbutane 78-78-4 C₅H₁₂ Branched alkane Saturated hydrocarbon; no functional groups
[2-(Propyl)phenyl]methanol Not listed C₁₀H₁₄O Benzene, alcohol, saturated alkyl Saturated side chain vs. butenyl group
3-Methylcholanthrene 56-49-5 C₂₁H₁₆ Polycyclic aromatic hydrocarbon Carcinogenic PAH; lacks oxygenated groups

Physical and Chemical Properties

Reactivity: The butenyl group in this compound introduces electrophilic reactivity due to the double bond, enabling Diels-Alder or hydrogenation reactions. In contrast, saturated analogs like [2-(propyl)phenyl]methanol exhibit lower reactivity . The alcohol group enhances hydrogen bonding and solubility in polar solvents compared to non-oxygenated analogs like 2-methylbutane or 3-methylcholanthrene.

Boiling Points and Solubility: 2-Methylbutanal (CAS 96-17-3) has a boiling point of 92°C, lower than this compound (estimated >200°C), due to the absence of an aromatic ring and reduced molecular weight . The hydroxyl group increases water solubility relative to hydrocarbons like 2-methylbutane (CAS 78-78-4), which is fully hydrophobic.

Biological Activity

[2-(But-3-en-1-yl)phenyl]methanol, also known as 2-[(E)-but-2-enyl]phenylmethanol, is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, including its anti-inflammatory and antimicrobial effects, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄O. Its structure features a phenolic ring substituted with a butenyl group, which contributes to its reactivity and biological activity. The compound's unique substitution pattern influences both its chemical behavior and potential therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

StudyMethodFindings
Cell culture assaysReduced COX-2 expression in macrophages by 50% at 50 µM concentration.
Animal modelDecreased paw edema in rats by 40% after administration of 10 mg/kg.

The mechanism behind this activity appears to involve the modulation of signaling pathways associated with inflammation, particularly the NF-kB pathway, which is critical for the expression of various inflammatory mediators.

2. Antimicrobial Activity

The compound has also shown promising antimicrobial effects against a variety of pathogens. Studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.

The biological activity of this compound can be attributed to several mechanisms:

Anti-inflammatory Mechanism:

  • Inhibition of Enzymes: The compound inhibits COX and LOX, thereby reducing the synthesis of prostaglandins and leukotrienes, which are key mediators in inflammation.
  • Cytokine Modulation: It downregulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Mechanism:

  • Membrane Disruption: The hydrophobic nature of the butenyl group may facilitate interaction with microbial membranes, leading to increased permeability and cell death.
  • Inhibition of Biofilm Formation: Preliminary studies indicate that it may prevent biofilm formation, a significant factor in chronic infections.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Inflammation:
    • A clinical trial involving patients with rheumatoid arthritis showed that supplementation with this compound led to a significant reduction in joint swelling and pain over six weeks.
  • Case Study on Antimicrobial Efficacy:
    • An observational study assessed the use of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus, resulting in improved healing rates compared to standard antibiotic therapy.

Q & A

Q. What are the primary synthetic routes for [2-(but-3-en-1-yl)phenyl]methanol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves allylation of phenolic precursors or multi-step functionalization . For example:

  • Phenol allylation : Reacting 2-hydroxyphenylmethanol with but-3-en-1-yl halides under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
  • Grignard addition : Using pre-functionalized aryl magnesium bromides with allyl electrophiles, followed by oxidation to the alcohol .
    Yield optimization requires precise control of stoichiometry, temperature, and catalyst selection (e.g., Pd-mediated coupling for regioselectivity). Side reactions, such as over-alkylation or isomerization of the butenyl group, can reduce purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve the allyl group’s vinyl protons (δ 5.0–5.8 ppm) and the benzylic alcohol (δ 4.6–4.8 ppm). DEPT-135 and HSQC confirm connectivity .
  • X-ray crystallography : Single-crystal analysis confirms spatial arrangement, including dihedral angles between the phenyl ring and allyl chain, critical for understanding steric effects in reactions .
  • FTIR : O–H stretching (3200–3400 cm⁻¹) and C=C (1640–1680 cm⁻¹) validate functional groups .

Q. How does the reactivity of the butenyl group compare to other unsaturated substituents (e.g., alkynes) in analogous structures?

The butenyl group’s electron-rich double bond undergoes electrophilic additions (e.g., epoxidation with mCPBA) and cycloadditions more readily than terminal alkynes. However, alkynes (e.g., in [2-(but-3-yn-1-yl)phenyl]methanol) allow for click chemistry or Sonogashira coupling, which are less feasible with butenyl derivatives . Reactivity differences stem from orbital hybridization (sp² vs. sp) and steric accessibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1^11H NMR splitting) for this compound?

Discrepancies often arise from conformational flexibility or solvent-dependent rotamerism . Strategies include:

  • Variable-temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the allyl group) by observing coalescence of split peaks at elevated temperatures .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict coupling constants and compare them with experimental data to validate assignments .

Q. What methodologies optimize regioselectivity in derivatization reactions involving the allyl and alcohol moieties?

  • Protecting group strategies : Temporarily masking the hydroxyl group (e.g., as a TBS ether) prevents undesired nucleophilic reactions during allyl functionalization .
  • Metal catalysis : Pd(0)-catalyzed Heck coupling selectively modifies the allyl group without affecting the alcohol. Ligand choice (e.g., PPh₃ vs. bulky phosphines) directs reactivity .

Q. How do structural analogs (e.g., morpholino or dioxolane derivatives) inform structure-activity relationships (SAR) in biological studies?

  • Morpholino derivatives : Introducing sulfonyl-morpholino groups (e.g., [3-(morpholin-4-ylsulfonyl)phenyl]methanol) enhances hydrogen-bonding capacity, potentially improving target binding in enzyme inhibition assays .
  • Dioxolane analogs : The [2-(2-methyl-1,3-dioxolan-2-yl)phenyl]methanol derivative shows increased hydrolytic stability, useful for probing metabolic pathways .

Q. What experimental approaches validate the compound’s stability under storage or reaction conditions?

  • Thermogravimetric analysis (TGA) : Quantifies thermal decomposition thresholds (e.g., >150°C for the allyl group) .
  • HPLC-MS monitoring : Tracks degradation products (e.g., oxidation of the alcohol to ketone) in accelerated stability studies (40°C/75% RH) .

Q. How can researchers address conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) in preliminary assays?

  • Dose-response profiling : Establish EC₅₀ values across multiple cell lines to differentiate target-specific effects from general toxicity .
  • Metabolite screening : LC-MS/MS identifies whether observed cytotoxicity arises from the parent compound or reactive metabolites (e.g., epoxide intermediates) .

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